

Advanced Spectroscopic Analysis of Vat Black 16 (Violanthrone Derivative)

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Compound of Interest

Compound Name: Vat Black 16

CAS No.: 1328-19-4

Cat. No.: B074306

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A Technical Case Study in Characterizing Highly Conjugated, Insoluble Organic Systems

Executive Summary & Strategic Relevance

Vat Black 16 (C.I. 59855) is a polycyclic aromatic hydrocarbon (PAH) derivative based on the violanthrone core. While primarily known as a high-performance industrial colorant, its physicochemical profile—extreme hydrophobicity, planar stacking (H-aggregates), and redox-active quinone moieties—makes it an exceptional model system for pharmaceutical researchers.

For drug development professionals, mastering the analysis of **Vat Black 16** offers a direct methodological crossover to characterizing Class II and IV APIs (BCS classification) that exhibit "brick-dust" insolubility and polymorphism. This guide moves beyond basic identification, detailing the rigorous spectroscopic workflows required to probe electronic states, aggregation kinetics, and structural integrity in difficult-to-analyze organic solids.

Chemical Identity & Structural Logic[1][2][3]

Understanding the analyte is the first step in experimental design. **Vat Black 16** is not a simple molecule; it is a large, planar system that defies standard solution-state methods.

- Chemical Name: 5,10-dihydroxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione derivative (often chlorinated/methylated variants of Violanthrone).
- CAS Number: 1328-19-4[1][2][3][4][5][6]
- Core Structure: Nine fused benzene rings with two carbonyl (quinone) centers.
- Key Challenge: The molecule exists as a π -stacked solid held together by strong Van der Waals forces, rendering it insoluble in water and most organic solvents.

The Solubilization Paradox

To analyze **Vat Black 16**, one must disrupt these π -stacks without degrading the molecule. This requires a Leuco-Reduction Strategy (reversible reduction to the soluble hydroquinone form) or the use of super-solvents (e.g., concentrated H_2SO_4), which protonates the carbonyls to induce solubility.

Spectroscopic Methodologies: The Core Workflows

Electronic Spectroscopy (UV-Vis & Fluorescence)

Objective: Determine aggregation state and electronic conjugation length.

In pharmaceutical analysis, distinguishing between monomers and aggregates is critical for bioavailability. **Vat Black 16** serves as a perfect test bed for this.

- Hypsochromic Shift (H-Aggregates): In weak solvents (e.g., dilute chloroform), **Vat Black 16** forms face-to-face stacks (H-aggregates), causing a blue shift in absorption compared to the monomer.
- Monomeric Fingerprint: In 1-chloronaphthalene or after reduction to the leuco form, the monomeric species dominates, revealing the true vibronic structure.

Experimental Protocol: Solvatochromic Shift Analysis

- Preparation: Dissolve 1 mg **Vat Black 16** in 10 mL concentrated H₂SO₄ (Solution A - Deep Purple).
- Dilution: Rapidly dilute Solution A into ice-cold water (precipitates amorphous solid) vs. dilution into pyridine (stabilizes dispersion).
- Acquisition: Scan 300–800 nm.
- Observation:
 - H₂SO₄:
~580 nm (Protonated monomer).
 - Pyridine:[3][6][7]
~620 nm (Neutral aggregate).

Vibrational Spectroscopy (Raman & FTIR)

Objective: Structural fingerprinting and polymorph identification.

The "Black Sample" Problem: Black samples absorb the excitation laser in Raman spectroscopy, leading to thermal degradation and high fluorescence backgrounds.[8]

Solution: Resonance Raman & Surface-Enhanced Raman Scattering (SERS)

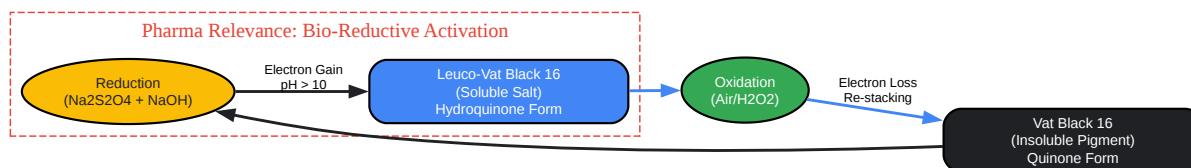
- Excitation Source: Use a 785 nm or 1064 nm (NIR) laser to minimize fluorescence and prevent sample burning.
- Power Density: Keep laser power <5 mW.
- Target Bands:
 - 1600–1650 cm⁻¹: C=O stretching (Quinone). Sensitive to hydrogen bonding and reduction state.
 - 1550–1600 cm⁻¹: C=C aromatic ring stretching.

FTIR Protocol (ATR Method): Due to insolubility, transmission IR is impossible. Use Diamond ATR (Attenuated Total Reflectance).

- Key Peaks:
 - 1640 cm^{-1} (Strong, C=O str).
 - 1280 cm^{-1} (C-O str, indicates leuco form if present).
 - $700\text{--}900\text{ cm}^{-1}$ (C-H out-of-plane bending, specific to substitution pattern).

Visualizing the Redox Mechanism

The reversible reduction of **Vat Black 16** is the basis of its application and its purification. This mechanism mirrors the metabolic reduction of quinone-based drugs (e.g., Doxorubicin).



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Figure 1: The reversible redox cycle of **Vat Black 16**. The transition from the insoluble quinone to the soluble leuco-form mimics the bio-activation of quinone-containing pharmacophores.

Quantitative Data Summary

The following table synthesizes the expected spectral features for **Vat Black 16** across different analytical modes.

| Technique | Parameter | Characteristic Signal | Structural Insight |
|--------------|-----------------------------------|-------------------------------------|---|
| UV-Vis | (H ₂ SO ₄) | 535 nm, 580 nm | Protonated monomeric cation; confirms core conjugation. |
| UV-Vis | (Xylene) | Broad band 450–700 nm | H-aggregates (π - π stacking); low solubility indicator. |
| Fluorescence | (Dilute) | ~635 nm | Monomer emission; highly sensitive to concentration quenching. |
| FTIR (ATR) | (C=O) | 1640–1650 cm ⁻¹ | Quinone carbonyl; shift indicates H-bonding or reduction. |
| Raman | Shift () | 1580 cm ⁻¹ (G-band like) | Graphitic nature of the fused ring system. |
| XPS | Binding Energy | O1s (531.5 eV) | Distinguishes C=O (quinone) from C-OH (leuco/impurity). |

Experimental Protocol: The "Sulfuric Acid" Method

A self-validating protocol for purity assessment.

Context: Standard HPLC is ineffective due to column clogging. This method uses UV-Vis for purity checks.

- **Baseline Correction:** Warm up the UV-Vis spectrophotometer for 30 minutes. Run a blank using pure concentrated H₂SO₄ (Caution: Corrosive).
- **Sample Prep:** Weigh 10.0 mg of **Vat Black 16**. Transfer to a 100 mL volumetric flask.

- Solubilization: Add 50 mL concentrated H₂SO₄. Sonicate for 15 minutes. The solution should turn a vibrant, clear violet/purple. Note: Turbidity indicates incomplete dissolution or inorganic fillers.
- Measurement: Dilute 1:10 with H₂SO₄. Measure Absorbance at 580 nm.[9]
- Validation:
 - Calculate Extinction Coefficient (ϵ).
 - Compare ϵ to the reference standard (ϵ_{ref}).
 - Purity % = $\frac{\epsilon_{sample}}{\epsilon_{ref}} \times 100$.

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